molecular formula C6H9N3O2S B13848967 5-amino-N-methoxy-N-methyl-1,3-thiazole-2-carboxamide

5-amino-N-methoxy-N-methyl-1,3-thiazole-2-carboxamide

Katalognummer: B13848967
Molekulargewicht: 187.22 g/mol
InChI-Schlüssel: VXDVTGKBXDMNSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-amino-N-methoxy-N-methyl-1,3-thiazole-2-carboxamide is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-methoxy-N-methyl-1,3-thiazole-2-carboxamide typically involves the reaction of appropriate thiazole precursors with amines and other reagents under controlled conditions. One common method involves the use of carbodiimides and diazo compounds in a cascade nucleophilic addition/cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of production .

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-N-methoxy-N-methyl-1,3-thiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Wissenschaftliche Forschungsanwendungen

5-amino-N-methoxy-N-methyl-1,3-thiazole-2-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-amino-N-methoxy-N-methyl-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-amino-N-methoxy-N-methyl-1,3-thiazole-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl groups enhance its solubility and reactivity compared to other thiazole derivatives .

Eigenschaften

Molekularformel

C6H9N3O2S

Molekulargewicht

187.22 g/mol

IUPAC-Name

5-amino-N-methoxy-N-methyl-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C6H9N3O2S/c1-9(11-2)6(10)5-8-3-4(7)12-5/h3H,7H2,1-2H3

InChI-Schlüssel

VXDVTGKBXDMNSD-UHFFFAOYSA-N

Kanonische SMILES

CN(C(=O)C1=NC=C(S1)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.